AGN 205327

Retinoid Signaling Nuclear Receptor Pharmacology RAR Transactivation

Select AGN 205327 for precise RARγ activation with minimal RARα/β interference (EC50: RARγ 32 nM vs RARα 3766 nM). No RXR cross-reactivity ensures clean retinoid signaling data. Validated in PCa colony formation assays. Titrate isotype engagement via concentration. Essential RARγ tool matched with antagonist AGN205728.

Molecular Formula C24H26N2O3
Molecular Weight 390.5 g/mol
Cat. No. B1150037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 205327
Synonyms(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid
Molecular FormulaC24H26N2O3
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C
InChIInChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+
InChIKeyCTYNDNYSDMIEPV-YYADALCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGN 205327: Synthetic RAR Pan-Agonist with Distinct RARγ-Preferring EC50 Profile for Retinoid Pathway Investigation


AGN 205327 (CAS 2070018-29-8) is a synthetic agonist of retinoic acid receptors (RARs), a family of nuclear receptors that regulate gene expression through binding to retinoic acid response elements (RAREs) [1]. The compound exhibits differential agonist potency across the three RAR isotypes, with reported EC50 values of 3766 nM for RARα, 734 nM for RARβ, and 32 nM for RARγ [1]. AGN 205327 does not inhibit retinoid X receptors (RXRs), establishing a selective receptor activation profile within the retinoid signaling cascade [1]. The compound is supplied as a solid with molecular formula C24H26N2O3 and molecular weight 390.47, soluble in DMSO for in vitro applications [1].

AGN 205327 Procurement Rationale: Why RAR Isotype Selectivity Precludes Simple Interchange with ATRA or Other RAR Agonists


Retinoic acid receptor agonists are not functionally interchangeable. The three RAR isotypes (α, β, γ) mediate distinct physiological processes—for instance, RARα and RARγ respectively promote differentiation and self-renewal in hematopoietic systems [1]. Natural ligand all-trans retinoic acid (ATRA) activates RARγ at sub-nanomolar concentrations (EC50 0.24 nM) but requires approximately 80-fold higher concentration for RARα-mediated transactivation (EC50 19.3 nM) [1]. AGN 205327's distinct EC50 rank order (RARγ < RARβ < RARα) and its lack of RXR activity create a pharmacological fingerprint that cannot be replicated by substituting ATRA, RARα-selective agonists (e.g., AGN 195183, Kd=3 nM for RARα only), or RXR-active compounds. Experimental reproducibility in retinoid signaling studies depends on matching the precise receptor activation pattern to the biological question [1].

AGN 205327 Quantitative Differentiation Evidence: EC50 Profiling, Subtype Selectivity, and Functional Validation


AGN 205327 vs. ATRA: EC50 Comparison Reveals Distinct RARγ Preferentiality

AGN 205327 demonstrates a distinct EC50 profile across RAR isotypes compared to the endogenous ligand all-trans retinoic acid (ATRA). AGN 205327 activates RARγ with EC50 of 32 nM, RARβ with 734 nM, and RARα with 3766 nM [1]. In contrast, ATRA activates RARγ at sub-nanomolar concentration (EC50 0.24 nM) and requires approximately 80-fold higher concentration for RARα-mediated transactivation (EC50 19.3 nM) [2]. This cross-study comparison reveals that AGN 205327 exhibits substantially lower potency at RARγ than ATRA (133-fold difference), yet maintains a similar rank order of isotype preference (γ < β < α).

Retinoid Signaling Nuclear Receptor Pharmacology RAR Transactivation

AGN 205327 Functional Parallelism with Low-Concentration ATRA in Prostate Cancer Colony Formation

In prostate cancer (PCa) functional assays, AGN 205327 produces biological effects comparable to those of ATRA when used at a concentration that selectively activates only RARγ. Both AGN 205327 and 0.1 nM ATRA increased PCa colony formation, confirming a survival-supportive role for RARγ within PCa cells [1]. This demonstrates that AGN 205327 can functionally phenocopy the RARγ-selective activation window of ATRA, supporting its utility as a chemical tool for isolating RARγ-mediated effects in cancer cell models.

Prostate Cancer Cancer Stem Cell Biology RARγ Agonism

AGN 205327 vs. RARα-Selective Agonist AGN 195183: Isotype Targeting Divergence

AGN 205327 activates all three RAR isotypes with a rank order of RARγ (32 nM) < RARβ (734 nM) < RARα (3766 nM) [1]. In contrast, AGN 195183 is a potent and selective agonist of RARα (Kd=3 nM) with no activity on RARβ or RARγ [2]. This class-level comparison demonstrates that AGN 205327 and AGN 195183 represent fundamentally different RAR-targeting strategies: AGN 205327 provides graded pan-agonism with RARγ preference, while AGN 195183 offers exclusive RARα activation.

RAR Subtype Selectivity Nuclear Receptor Tool Compounds Retinoid Pharmacology

AGN 205327 RXR Selectivity: Absence of Retinoid X Receptor Cross-Reactivity

AGN 205327 demonstrates no inhibitory activity against retinoid X receptors (RXRs) at concentrations sufficient for full RAR activation [1]. This property distinguishes AGN 205327 from compounds that activate both RAR and RXR pathways (e.g., bexarotene, which is a high-affinity selective RXR agonist ) and from endogenous ATRA, whose metabolite 9-cis-retinoic acid activates both receptor families. The absence of RXR activity ensures that observed biological effects can be attributed specifically to RAR pathway modulation.

RAR/RXR Selectivity Nuclear Receptor Crosstalk Retinoid Signaling Specificity

AGN 205327 Optimal Research Applications: Prostate Cancer Biology, RARγ Signaling Dissection, and Retinoid Pathway Profiling


Prostate Cancer Cell Proliferation and Colony Formation Studies Requiring RARγ-Specific Activation

AGN 205327 is validated for prostate cancer functional assays where RARγ-mediated survival signaling is the focus. The compound increases PCa colony formation comparably to 0.1 nM ATRA, confirming its utility for probing RARγ-dependent proliferative phenotypes in LNCaP, DU145, and PC-3 cell lines [1]. Investigators studying the oncogenic role of RARγ in prostate cancer should select AGN 205327 over pan-RAR agonists that introduce confounding RARα/β-mediated effects at relevant concentrations [1].

Dissection of RAR Isotype-Specific Transcriptional Programs via Graded Concentration-Response

AGN 205327's differential EC50 profile (RARγ 32 nM, RARβ 734 nM, RARα 3766 nM) [1] enables investigators to titrate RAR isotype engagement by adjusting compound concentration. At ~30-100 nM, AGN 205327 predominantly activates RARγ with minimal RARβ/RARα contribution; at higher concentrations (>700 nM), RARβ and subsequently RARα become progressively engaged. This concentration-gated isotype selectivity profile is distinct from ATRA's EC50 hierarchy [2] and provides a useful experimental lever for mapping isotype-specific transcriptional responses.

Retinoid Signaling Studies Requiring Clean RAR Activation Without RXR Crosstalk

AGN 205327 exhibits no inhibitory activity against RXRs [1], distinguishing it from dual RAR/RXR agonists (e.g., 9-cis-retinoic acid) and from experimental systems where endogenous retinoid metabolism may generate RXR-active metabolites. This property makes AGN 205327 particularly suitable for experiments where RAR-specific signaling must be isolated from RXR-mediated transcriptional modulation, such as reporter gene assays using RARE-driven constructs or ChIP-seq studies mapping RAR genomic occupancy.

Comparison Studies with RARγ-Selective Antagonists in Cancer Stem Cell Biology

AGN 205327 serves as a validated agonist control for experiments employing RARγ-selective antagonists such as AGN205728 (Ki 3 nM, IC95 0.6 nM) [1]. In prostate cancer models, the agonist-antagonist pair has been used to confirm the survival-supportive role of RARγ: AGN 205327 promotes colony formation, while AGN205728 induces mitochondria-dependent cell death [2]. This matched agonist-antagonist toolkit is essential for establishing causality in RARγ-targeted cancer biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN 205327

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.